3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of an adamantyl group, a pyrazole ring, and a dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the reaction of the pyrazole derivative with a suitable dimethoxyphenyl ethyl halide.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can affect the binding affinity to target proteins. The pyrazole ring and thiourea moiety may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-29-20-4-3-16(12-21(20)30-2)5-7-25-23(31)26-22-6-8-28(27-22)24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,6,8,12,17-19H,5,7,9-11,13-15H2,1-2H3,(H2,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFYBTGPQJJLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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